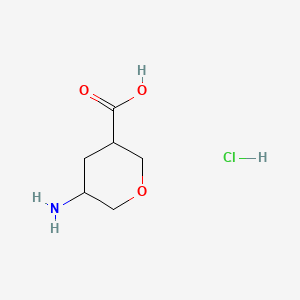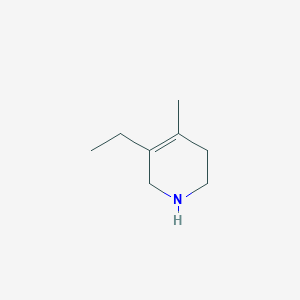
5-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound belonging to the class of tetrahydropyridines. This compound is characterized by a six-membered ring containing one nitrogen atom and four hydrogen atoms, with ethyl and methyl substituents at the 5th and 4th positions, respectively. Tetrahydropyridines are known for their biological and pharmacological activities, making them significant in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the reduction of N-ethyl-4-methylpyridinium iodide using sodium borohydride in methanol can yield the desired tetrahydropyridine . Another method involves the modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using borohydride reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
化学反応の分析
Types of Reactions: 5-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The nitrogen atom in the tetrahydropyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: N-substituted tetrahydropyridine derivatives.
科学的研究の応用
5-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and polymers
作用機序
The mechanism of action of 5-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The compound can inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as dopamine and serotonin. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters. Additionally, the compound can interact with various receptors in the central nervous system, modulating their activity and influencing neurological functions .
類似化合物との比較
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,4-Tetrahydropyridine: Another structural isomer with distinct pharmacological properties.
2,3,4,5-Tetrahydropyridine: Differing in the position of hydrogen atoms and exhibiting unique biological activities.
Uniqueness: 5-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and methyl groups at the 5th and 4th positions, respectively, enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound in drug development and neurological research .
特性
分子式 |
C8H15N |
|---|---|
分子量 |
125.21 g/mol |
IUPAC名 |
5-ethyl-4-methyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C8H15N/c1-3-8-6-9-5-4-7(8)2/h9H,3-6H2,1-2H3 |
InChIキー |
LGIAUWUHDQROJK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(CCNC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


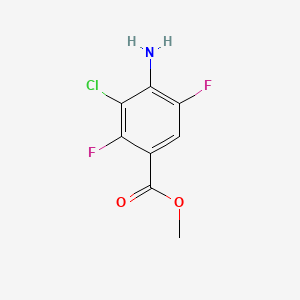
![9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B13898006.png)
![1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine](/img/structure/B13898013.png)


![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B13898032.png)
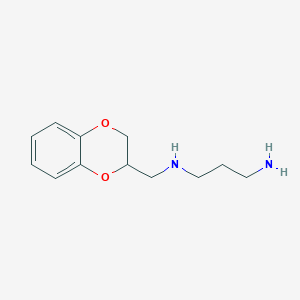
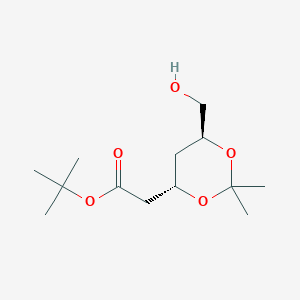

![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)


![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
